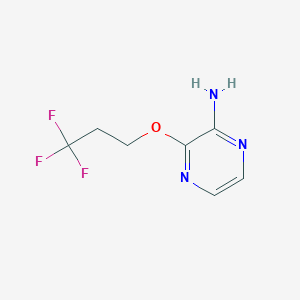

3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,3,3-trifluoropropoxy)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3O/c8-7(9,10)1-4-14-6-5(11)12-2-3-13-6/h2-3H,1,4H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURZBTWKINNZNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)N)OCCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3,3,3 Trifluoropropoxy Pyrazin 2 Amine and Analogs

Established Synthetic Pathways for Pyrazin-2-amine Derivatives

The synthesis of the pyrazin-2-amine scaffold is a foundational aspect of creating the target molecule. This involves both the construction and subsequent modification of the pyrazine (B50134) ring system.

Classical and Contemporary Approaches to Pyrazine Core Functionalization

The functionalization of the pyrazine core can be achieved through a variety of classical and contemporary chemical reactions. Classical methods often rely on the condensation of α-dicarbonyl compounds with 1,2-diamines. nih.govresearchgate.net More modern approaches, however, offer greater control and versatility, particularly through transition metal-catalyzed cross-coupling reactions. rsc.org These methods are instrumental in introducing a range of substituents onto the pyrazine ring, which is a crucial step for building complexity.

Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are widely used to form carbon-carbon bonds on the pyrazine nucleus. rsc.org These reactions typically start from a halogenated pyrazine derivative, which acts as an electrophilic partner. The ability to selectively introduce functional groups at specific positions is a key advantage of these contemporary methods.

Table 1: Comparison of Pyrazine Functionalization Methods

| Method | Description | Advantages | Common Starting Materials |

|---|---|---|---|

| Condensation Reactions | Formation of the pyrazine ring by condensing 1,2-diamines with α-dicarbonyl compounds. nih.govresearchgate.net | Direct ring formation. | 1,2-Diketones, 1,2-diaminoalkanes. |

| Dehydrogenative Coupling | Formation of substituted pyrazines from the self-coupling of 2-amino alcohols. nih.gov | Atom economical, produces water and hydrogen as byproducts. | β-Amino alcohols. |

| Transition Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Heck) to form C-C or C-Heteroatom bonds. rsc.org | High functional group tolerance, regioselective. | Halogenated pyrazines, pyrazine boronic acids. |

| Direct Lithiation | Deprotonation of a C-H bond followed by reaction with an electrophile. | Allows for functionalization of otherwise unreactive positions. | Substituted pyrazines. |

Amination Reactions in Pyrazine Synthesis

The introduction of an amino group to the pyrazine ring is a critical step in forming the pyrazin-2-amine backbone. Several methods exist for this transformation. A classical approach involves the Chichibabin reaction, where pyrazine is treated with sodium amide in liquid ammonia (B1221849) to yield 2-aminopyrazine (B29847). chempedia.infoacs.org

More commonly, amination is achieved through nucleophilic aromatic substitution (SNAr) on a halogenated pyrazine. For instance, 3-chloropyrazine-2-carboxamide (B1267238) can undergo aminodehalogenation when treated with various amines. mdpi.comnih.govresearchgate.net This highlights a robust strategy where a halogen atom, which activates the ring towards nucleophilic attack, is displaced by an amine.

Transition metal-catalyzed methods, such as the Buchwald-Hartwig amination, have also emerged as powerful tools for forming carbon-nitrogen bonds on pyrazine scaffolds, offering broad substrate scope and mild reaction conditions. mdpi.com

Table 2: Selected Amination Methods for Pyrazine Derivatives

| Reaction | Reagents & Conditions | Substrate Example | Product Example |

|---|---|---|---|

| Chichibabin Reaction | Sodium amide (NaNH₂), liquid ammonia. chempedia.info | Pyrazine | 2-Aminopyrazine |

| Nucleophilic Aromatic Substitution | Substituted amine, base (e.g., triethylamine), solvent (e.g., THF). mdpi.comresearchgate.net | 3-Chloropyrazine-2-carboxamide | 3-(Benzylamino)pyrazine-2-carboxamide |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, ligand, base. mdpi.com | 2-Chloropyrazine | N-substituted-pyrazin-2-amine |

Synthesis and Introduction of the Trifluoropropoxy Moiety

The 3,3,3-trifluoropropoxy group is a key feature of the target molecule, imparting specific electronic and lipophilic properties. Its synthesis and subsequent attachment to the pyrazine core require specialized reagents and strategies.

Precursors and Reagents for Trifluoropropoxy Group Formation

The most direct precursor for the trifluoropropoxy group is 3,3,3-trifluoropropan-1-ol. This alcohol serves as the nucleophilic component in the subsequent etherification step. The synthesis of this and other fluorinated building blocks often starts from commercially available materials like 1-chloro-3,3,3-trifluoropropene. google.com This olefin can be converted into 3,3,3-trifluoropropyne, which can then be hydrated or hydroborated to yield the corresponding aldehyde or alcohol after oxidation. google.com The alcohol, 3,3,3-trifluoropropan-1-ol, is then typically deprotonated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, to generate the corresponding alkoxide for the etherification reaction.

Etherification Strategies for Pyrazine Scaffolds

Attaching the trifluoropropoxy moiety to the pyrazine scaffold is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. This strategy requires a pyrazine ring that is substituted with a good leaving group, such as a halogen (Cl, F), and is activated by the electron-withdrawing nature of the pyrazine nitrogens.

In this reaction, the 3,3,3-trifluoropropoxide anion acts as the nucleophile, attacking the carbon atom bearing the leaving group on the pyrazine ring. The reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the substitution. The success of this etherification is highly dependent on the electronic properties of the pyrazine substrate; electron-withdrawing groups on the ring can further enhance the rate of substitution.

Convergent Synthesis of 3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine

A convergent synthetic approach is the most logical and efficient strategy for constructing this compound. This involves preparing two key intermediates separately and then combining them in a final step.

A plausible synthetic route begins with a readily available di-substituted pyrazine, such as 2,3-dichloropyrazine. The first step involves a selective amination reaction. By carefully controlling the reaction conditions, one chlorine atom can be displaced by ammonia or a protected amine to yield 3-chloro-pyrazin-2-amine. This intermediate possesses the required amine functionality at the C2 position and a leaving group at the C3 position.

In a parallel step, 3,3,3-trifluoropropan-1-ol is treated with a strong base (e.g., NaH) to generate sodium 3,3,3-trifluoropropoxide.

The final, convergent step involves the reaction of 3-chloro-pyrazin-2-amine with the prepared sodium 3,3,3-trifluoropropoxide. This nucleophilic aromatic substitution reaction displaces the remaining chlorine atom to form the desired ether linkage, yielding the final product, this compound. This pathway allows for the efficient and modular construction of the target molecule and its analogs by varying the amine and alcohol components.

Detailed Reaction Sequences and Conditions

The most direct and widely applicable method for the synthesis of this compound involves the reaction of a 3-halopyrazin-2-amine with 3,3,3-trifluoropropanol. The halogen at the 3-position of the pyrazine ring, typically chlorine or bromine, serves as a leaving group that is displaced by the trifluoropropoxide nucleophile.

A plausible and commonly employed reaction sequence is initiated by the deprotonation of 3,3,3-trifluoropropanol using a suitable base to form the corresponding alkoxide. This is a critical step as the alkoxide is a much stronger nucleophile than the alcohol itself. The in situ generated 3,3,3-trifluoropropoxide then attacks the electron-deficient carbon at the 3-position of the pyrazine ring, leading to the formation of a Meisenheimer-like intermediate. Subsequent expulsion of the halide ion yields the desired this compound.

The choice of starting material, base, and solvent, along with the reaction temperature, are critical parameters that dictate the efficiency of the synthesis.

Starting Materials:

3-Halopyrazin-2-amines: 3-Chloropyrazin-2-amine or 3-bromopyrazin-2-amine are the most common precursors. The choice between the chloro and bromo derivative can influence the reaction rate, with the bromo-substituted pyrazine generally being more reactive.

3,3,3-Trifluoropropanol: This fluorinated alcohol serves as the source of the trifluoropropoxy moiety.

Base: A variety of bases can be employed to deprotonate the alcohol. Common choices include alkali metal hydrides (e.g., sodium hydride), alkali metal hydroxides (e.g., potassium hydroxide), or strong organic bases. The selection of the base can impact the reaction rate and the formation of byproducts.

Reaction Conditions:

The reaction is typically carried out in an aprotic polar solvent to facilitate the dissolution of the reactants and to promote the S N Ar mechanism. The reaction temperature can be varied to optimize the reaction rate and minimize decomposition.

| Parameter | Typical Conditions | Rationale |

| Starting Material | 3-Chloropyrazin-2-amine or 3-Bromopyrazin-2-amine | Halogen acts as a leaving group in the S N Ar reaction. |

| Reagent | 3,3,3-Trifluoropropanol | Source of the trifluoropropoxy group. |

| Base | Sodium hydride (NaH), Potassium hydroxide (B78521) (KOH) | Deprotonates the alcohol to form the more nucleophilic alkoxide. |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF) | Aprotic polar solvents stabilize the charged intermediate. |

| Temperature | Room temperature to elevated temperatures (e.g., 80-120 °C) | To achieve a reasonable reaction rate. |

| Reaction Time | Several hours to overnight | Dependent on the reactivity of the substrates and the temperature. |

Methodological Advancements and Optimization for Yield and Purity

The optimization of the synthesis of this compound and its analogs focuses on improving the reaction yield, minimizing the formation of byproducts, and simplifying the purification process. Several factors can be fine-tuned to achieve these goals.

Choice of Base and Solvent System: The combination of the base and solvent is crucial. For instance, using a strong base like sodium hydride in an aprotic polar solvent such as DMF or THF is often effective for generating the alkoxide and promoting the S N Ar reaction. The choice of a solvent with a suitable boiling point allows for the reaction to be conducted at a temperature that ensures a reasonable reaction rate without causing significant degradation of the starting materials or product.

Temperature Control: The reaction temperature is a key parameter to control. While higher temperatures generally lead to faster reaction rates, they can also promote the formation of side products. Therefore, careful optimization of the temperature is necessary to find a balance between reaction speed and selectivity.

Microwave-Assisted Synthesis: A significant methodological advancement in recent years is the use of microwave irradiation to accelerate organic reactions. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. This technique can be particularly advantageous for S N Ar reactions on heteroaromatic systems.

Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.

Chromatography: Column chromatography using silica (B1680970) gel or other stationary phases is a versatile technique for separating the desired product from unreacted starting materials and byproducts.

By systematically optimizing these parameters, the synthesis of this compound can be made more efficient, scalable, and cost-effective.

| Optimization Parameter | Strategy | Expected Outcome |

| Base Selection | Use of a stronger, non-nucleophilic base (e.g., NaH) | More efficient deprotonation of the alcohol, leading to a faster reaction. |

| Solvent Choice | Employing a high-boiling aprotic polar solvent (e.g., DMF, DMSO) | Allows for higher reaction temperatures, increasing the reaction rate. |

| Temperature Optimization | Careful control of reaction temperature | Minimization of byproduct formation and decomposition. |

| Microwave Irradiation | Application of microwave-assisted heating | Significant reduction in reaction time and potential for improved yield. |

| Purification Method | Development of an efficient crystallization or chromatographic procedure | High purity of the final compound. |

Preclinical Pharmacological Characterization of 3 3,3,3 Trifluoropropoxy Pyrazin 2 Amine

In Vitro Biological Activity Spectrum

The in vitro biological activity of aminopyrazine derivatives has been a subject of significant interest in the quest for novel anti-malarial agents. Research has focused on their potency against the parasite responsible for the most severe form of malaria, Plasmodium falciparum.

Assessment of Anti-Parasitic Activity (e.g., Plasmodium falciparum cell-based assays)

Derivatives of 2-aminopyrazine (B29847) have demonstrated significant promise as anti-malarial candidates, exhibiting potent activity against the blood stages of P. falciparum. A notable example from a series of 2-aminopyrazines is the compound UCT943, which has shown exceptional potency against both drug-sensitive (NF54) and multidrug-resistant (K1) strains of P. falciparum, with IC50 values of 5.4 nM and 4.7 nM, respectively. asm.org This activity profile suggests that the 2-aminopyrazine scaffold is a key contributor to the anti-parasitic effect.

Furthermore, studies on 3,5-diaryl-2-aminopyrazines have also revealed impressive in vitro antiplasmodial activity against both the multidrug-resistant K1 strain and the sensitive NF54 strain of P. falciparum, with IC50 values in the nanomolar range of 6 to 94 nM. mmv.org The introduction of fluorine-containing substituents, such as a trifluoromethyl group, into related heterocyclic scaffolds has been shown to enhance antiplasmodial activity. nih.gov For instance, certain fluorinated triazolopyrazine compounds have demonstrated moderate to potent anti-malarial activity, with IC50 values ranging from 0.2 to over 80 µM. nih.govbeilstein-journals.org

| Compound/Series | P. falciparum Strain | IC50 Value |

|---|---|---|

| UCT943 | NF54 (sensitive) | 5.4 nM |

| UCT943 | K1 (multidrug-resistant) | 4.7 nM |

| 3,5-diaryl-2-aminopyrazines | K1 and NF54 | 6 - 94 nM |

| Fluorinated triazolopyrazines | 3D7 and Dd2 | 0.2 - >80 µM |

Evaluation of Selectivity Against Relevant Biological Targets

The selectivity of a potential drug candidate is a critical factor in its preclinical assessment, as it indicates the likelihood of off-target effects. For the 2-aminopyrazine series that includes UCT943, it was noted that these compounds were optimized to improve properties such as solubility and potency across the parasite life cycle, suggesting a degree of selectivity for parasitic targets over host cell components. asm.org Similarly, certain fluorinated triazolopyrazines did not exhibit cytotoxicity against the human embryonic kidney (HEK293) cell line at concentrations up to 80 µM, indicating a favorable selectivity profile. nih.govbeilstein-journals.org

Kinetic Characterization of Target Engagement

Detailed kinetic characterization of the target engagement for 3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine is not available. For related compounds, while their potent inhibitory concentrations (IC50) are determined, specific kinetic parameters such as association (k_on) and dissociation (k_off) rates with their molecular target are not extensively reported in the reviewed literature.

Elucidation of Molecular Mechanism of Action

Understanding the molecular mechanism of action is fundamental to the development of new therapeutic agents. For the 2-aminopyrazine class of anti-malarials, a key molecular target has been identified.

Investigation of Biochemical Pathways Affected (e.g., enzyme inhibition, cellular processes)

The anti-malarial activity of the 2-aminopyrazine class of compounds, including the clinical candidate MMV048 and the next-generation inhibitor UCT943, is attributed to the inhibition of the Plasmodium phosphatidylinositol 4-kinase (PI4K). asm.org This enzyme plays a crucial role in the parasite's life cycle, and its inhibition disrupts essential cellular processes. The 2-aminopyrazine scaffold is a key structural feature for this inhibitory activity. asm.org

Downstream Cellular and Molecular Consequences

The inhibition of Plasmodium PI4K by 2-aminopyrazine derivatives leads to significant disruption of the parasite's life cycle. UCT943, for example, demonstrated potent activity against the liver and gametocyte stages of the parasite, in addition to its effects on the asexual blood stage. asm.org This suggests that the downstream consequences of PI4K inhibition are detrimental to multiple stages of parasite development, highlighting the potential of this class of compounds to not only treat malaria but also to block its transmission. asm.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The structure-activity relationship (SAR) of this compound and its derivatives is a critical aspect of its preclinical pharmacological characterization. Understanding how modifications to different parts of the molecule influence its biological activity provides valuable insights for the optimization of lead compounds and the design of new, more potent, and selective analogs. The following sections delve into the specific contributions of various structural components to the pharmacological profile of this class of compounds, based on available research on related pyrazine (B50134) derivatives.

Impact of Substituent Modifications on Pharmacological Activity

The pharmacological activity of pyrazine derivatives can be significantly modulated by the nature and position of substituents on the pyrazine ring. Studies on related 3-aminopyrazine-2-carboxamides have demonstrated that modifications to the substituent at the 2-position, as well as substitutions on the pyrazine core itself, can lead to substantial changes in biological efficacy and target selectivity. nih.govnih.gov

In a series of N-substituted 3-aminopyrazine-2-carboxamides, the substituent on the carboxamide nitrogen plays a crucial role in determining the antimicrobial activity. For instance, the introduction of a phenyl ring with specific substitution patterns can enhance antimycobacterial potency. The compound 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as the most active against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. nih.gov This suggests that electron-donating methoxy (B1213986) groups at the 2- and 4-positions of the phenyl ring are favorable for activity.

Furthermore, the length of an alkyl chain substituent can also influence activity. Among alkyl derivatives of 3-aminopyrazine-2-carboxamides, an increase in the carbon chain length was correlated with increased antimycobacterial and antibacterial activity. nih.gov This highlights the importance of lipophilicity and steric factors in the interaction with the biological target.

While direct SAR studies on this compound are not extensively available in the reviewed literature, the principles observed in analogous pyrazine structures provide a framework for predicting the impact of substituent modifications. It can be inferred that alterations to the pyrazine core, such as the introduction of small alkyl or halogen groups, could fine-tune the electronic properties and steric profile of the molecule, thereby influencing its pharmacological activity.

| Compound | Substituent Modification | Observed Pharmacological Activity | Reference |

|---|---|---|---|

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 2,4-dimethoxyphenyl group on the carboxamide | Most active against Mycobacterium tuberculosis H37Rv (MIC = 12.5 µg/mL) | nih.gov |

| Alkyl derivatives of 3-aminopyrazine-2-carboxamides | Increasing length of the alkyl chain | Increased antimycobacterial and antibacterial activity | nih.gov |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | 4-methylbenzyl group at the 3-amino position | Showed low cytotoxicity in HepG2 cell line (IC50 ≥ 250 µM) | mdpi.comresearchgate.net |

Role of the Trifluoropropoxy Moiety in SAR

The trifluoropropoxy group at the 3-position of the pyrazine ring is a key structural feature of this compound. The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins. beilstein-journals.org

The 3,3,3-trifluoropropoxy moiety in the title compound provides a combination of a flexible three-carbon linker and the electron-withdrawing trifluoromethyl group. This combination can influence the molecule's conformation and its ability to adopt an optimal orientation for binding to a receptor. The lipophilicity conferred by the trifluoropropoxy group can also play a significant role in the compound's pharmacokinetic properties, such as membrane permeability and distribution. While direct experimental data on the SAR of the trifluoropropoxy group in this specific pyrazine series is limited, its presence is anticipated to be a major determinant of the compound's pharmacological profile.

Contributions of the Pyrazine Core and Amine Substitution to Receptor Binding and Efficacy

The pyrazine ring is a privileged scaffold in medicinal chemistry, known to be present in numerous biologically active compounds. researchgate.netresearchgate.netnih.gov Its two nitrogen atoms can act as hydrogen bond acceptors, and the aromatic nature of the ring allows for π-stacking interactions with aromatic residues in a protein's binding site. The substitution pattern on the pyrazine core is crucial for defining the molecule's interaction with its target.

The 2-amino group is another critical feature, capable of forming hydrogen bonds as a donor. Its basicity and nucleophilicity, which are influenced by the electronic nature of the substituents on the pyrazine ring, are important for receptor binding. In a series of 3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamides, high inhibition of the isolated enzyme was observed, particularly when the substituent was a 2-substituted benzamide. nih.gov

Studies on piperazinylimidazo[1,2-a]pyrazines have shown that substitutions on the pyrazine ring can modulate the affinity for different receptor subtypes. nih.gov For example, reduction of the imidazo (B10784944) ring in this scaffold was found to lower the affinity for the α2-adrenergic receptor without affecting the α1-receptor affinity, highlighting the importance of the core's saturation level. nih.gov

For this compound, the interplay between the electron-withdrawing trifluoropropoxy group at the 3-position and the electron-donating amino group at the 2-position creates a specific electronic environment on the pyrazine ring. This "push-pull" system can influence the molecule's dipole moment and its ability to engage in specific electrostatic and hydrogen bonding interactions within a receptor's active site. Modifications to the amine group, such as alkylation or acylation, would be expected to significantly alter the compound's binding affinity and efficacy by changing its hydrogen bonding capacity and steric profile.

| Core/Substituent | Modification | Impact on Receptor Binding/Efficacy | Reference |

|---|---|---|---|

| Pyrazine Core | Substitution pattern | Modulates target selectivity and binding affinity. | nih.gov |

| 2-Amino Group | Presence of the amine | Acts as a hydrogen bond donor, crucial for receptor interaction. | nih.gov |

| Imidazo[1,2-a]pyrazine Core | Reduction of the imidazo ring | Lowered affinity for α2-adrenergic receptor. | nih.gov |

In Vivo Efficacy Evaluations of 3 3,3,3 Trifluoropropoxy Pyrazin 2 Amine in Preclinical Disease Models

Selection and Justification of Relevant Animal Models for Therapeutic Indications

For the assessment of novel antimalarial candidates, murine models of parasitic infections are standardly employed due to their cost-effectiveness, amenability to genetic manipulation, and the ability to recapitulate key aspects of human malaria.

Efficacy in Murine Models of Parasitic Infections (e.g., Plasmodium berghei mouse model)

The Plasmodium berghei mouse model is a cornerstone for the in vivo screening of potential antimalarial drugs. This model allows for the evaluation of a compound's ability to suppress parasitemia, prolong survival, and clear the infection. While numerous compounds have been tested in this model, no specific data for 3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine has been reported.

Assessment of Compound Efficacy in other Relevant Preclinical Disease Models

Further preclinical evaluation of antimalarial candidates often involves other rodent malaria parasites such as Plasmodium yoelii and Plasmodium chabaudi, which can model different aspects of human malaria, including drug resistance and immune responses. Additionally, humanized mouse models, engrafted with human liver cells and erythrocytes, can be utilized to assess efficacy against human malaria parasites like Plasmodium falciparum. However, no efficacy data for this compound in these models is publicly documented.

Pharmacodynamic Endpoints and Efficacy Metrics

The evaluation of a potential antimalarial drug's efficacy in vivo relies on key pharmacodynamic endpoints and metrics to determine its therapeutic potential.

Dose-Response Profiles and Curative Potential in Animal Models

Establishing a dose-response relationship is critical to understanding a compound's potency and therapeutic window. This typically involves administering a range of doses to infected animals and measuring the corresponding reduction in parasitemia. The effective dose required to achieve a 50% or 90% reduction in parasite load (ED50 and ED90, respectively) are key parameters. The curative potential is assessed by the ability of the compound to completely clear the infection at a given dose. For this compound, such dose-response data from animal models is not available in published literature.

Evaluation of Sustained Efficacy and Recurrence Prevention

A crucial aspect of antimalarial drug development is the assessment of sustained efficacy and the ability to prevent recrudescence, which is the reappearance of parasites after initial clearance. This is often evaluated by monitoring treated animals for an extended period after the cessation of treatment. Long-acting compounds or those that effectively eliminate all parasite life stages are highly desirable. There is currently no published information on the sustained efficacy or recurrence prevention capabilities of this compound in preclinical models.

Pharmacokinetic Considerations: Metabolic Stability of 3 3,3,3 Trifluoropropoxy Pyrazin 2 Amine

In Vitro Metabolic Stability Assessment

To ascertain the metabolic profile of 3-(3,3,3-trifluoropropoxy)pyrazin-2-amine, researchers would typically employ a variety of in vitro systems that recapitulate the metabolic functions of the liver, the primary site of drug metabolism.

Liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of Phase I metabolic reactions. Stability assays using microsomes from different species are crucial for identifying potential inter-species differences in metabolism, which is vital for the extrapolation of animal data to humans.

In a typical assay, the compound would be incubated with liver microsomes from humans, rats, and mice in the presence of NADPH, a necessary cofactor for CYP450 activity. The concentration of the parent compound would be monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the compound allows for the calculation of key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 1: Hypothetical Microsomal Stability Data for this compound (Note: This table is for illustrative purposes only as no experimental data is available.)

| Species | Protein Concentration (mg/mL) | Incubation Time (min) | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 0.5 | 0, 5, 15, 30, 60 | Data not available | Data not available |

| Rat | 0.5 | 0, 5, 15, 30, 60 | Data not available | Data not available |

| Mouse | 0.5 | 0, 5, 15, 30, 60 | Data not available | Data not available |

While microsomes are excellent for studying Phase I metabolism, they lack the full complement of metabolic enzymes, including many Phase II conjugating enzymes. Hepatocyte stability assays, using intact liver cells, provide a more comprehensive picture of a compound's metabolic fate. These assays can assess both Phase I and Phase II metabolic pathways.

Similar to microsomal assays, this compound would be incubated with suspensions of cryopreserved hepatocytes from different species. The depletion of the parent compound over time is measured to determine the intrinsic clearance.

Table 2: Hypothetical Hepatocyte Stability Data for this compound (Note: This table is for illustrative purposes only as no experimental data is available.)

| Species | Cell Density (cells/mL) | Incubation Time (hr) | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |

| Human | 1 x 10^6 | 0, 0.5, 1, 2, 4 | Data not available | Data not available |

| Rat | 1 x 10^6 | 0, 0.5, 1, 2, 4 | Data not available | Data not available |

| Mouse | 1 x 10^6 | 0, 0.5, 1, 2, 4 | Data not available | Data not available |

Following incubation in microsomal or hepatocyte systems, identifying the metabolites formed is a critical step. This is typically achieved by analyzing the incubation mixtures with high-resolution mass spectrometry. By comparing the mass spectra of samples over time with a control, novel peaks corresponding to metabolites can be identified. The structural elucidation of these metabolites helps to pinpoint the "soft spots" in the molecule that are most susceptible to metabolic attack.

For a compound like this compound, potential metabolic pathways could include:

Oxidation: Hydroxylation of the pyrazine (B50134) ring or the aliphatic chain of the propoxy group.

Dealkylation: Cleavage of the ether linkage, leading to the formation of a pyrazin-2-amino-3-ol derivative.

Conjugation: Glucuronidation or sulfation of the primary amine or any hydroxylated metabolites.

The trifluoromethyl group is generally resistant to metabolism, which is often a reason for its inclusion in drug candidates to enhance metabolic stability.

Strategies for Enhancing Metabolic Stability

If initial in vitro studies were to indicate that this compound has poor metabolic stability, several medicinal chemistry strategies could be employed to improve its pharmacokinetic profile.

Based on the identified metabolic soft spots, medicinal chemists can make structural modifications to block or slow down the metabolic pathways. For pyrazine derivatives, common strategies include:

Introduction of blocking groups: Placing bulky or electron-withdrawing groups at or near the site of metabolism can sterically hinder enzyme access.

Modification of lipophilicity: Reducing the lipophilicity of a compound can sometimes decrease its affinity for metabolic enzymes.

Bioisosteric replacement: Replacing a metabolically labile group with a more stable bioisostere that retains the desired biological activity. For instance, if the ether linkage were a liability, it might be replaced with a more robust linker.

A more subtle approach to enhancing metabolic stability is the use of deuterium (B1214612) labeling, often referred to as the "deuterium kinetic isotope effect" (KIE). By replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism, the bond strength of the carbon-deuterium (C-D) bond is increased compared to the carbon-hydrogen (C-H) bond. Since the cleavage of this bond is often the rate-limiting step in metabolism, this substitution can significantly slow down the metabolic process.

If, for example, the propoxy chain of this compound was identified as a site of oxidative metabolism, selective deuteration of this part of the molecule could be a viable strategy to improve its metabolic half-life without significantly altering its pharmacological properties.

Computational Chemistry and in Silico Modeling of 3 3,3,3 Trifluoropropoxy Pyrazin 2 Amine

Molecular Docking and Binding Site Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govmdpi.com This analysis is crucial for understanding the structural basis of a compound's biological activity.

The primary goal of molecular docking is to simulate the interaction between a ligand, such as 3-(3,3,3-trifluoropropoxy)pyrazin-2-amine, and a specific protein target. The process involves placing the ligand in various conformations within the protein's binding site and calculating a scoring function to estimate the binding affinity, often expressed in kcal/mol. mdpi.com Lower binding energy values typically indicate a more stable ligand-protein complex. mdpi.com

For this compound, the pyrazine-2-amine core is a well-known scaffold that can form critical hydrogen bonds with the hinge region of many protein kinases. In a hypothetical docking study against a kinase target, the following interactions would be anticipated:

Hydrogen Bonds: The 2-amino group and the N1 atom of the pyrazine (B50134) ring are prime candidates for forming hydrogen bonds with amino acid residues in the protein's hinge region, a common anchoring pattern for kinase inhibitors.

Hydrophobic Interactions: The trifluoropropoxy tail would likely extend into a hydrophobic pocket of the binding site. The trifluoromethyl group (CF3) is a strong electron-withdrawing group that can also engage in favorable orthogonal multipolar interactions with aromatic residues.

The predicted binding affinity is a quantitative measure derived from these interactions. For instance, a docking simulation might yield results as shown in the hypothetical table below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase A | -9.2 | Met120, Glu118 | Hydrogen Bond |

| Leu65, Val73 | Hydrophobic | ||

| Kinase B | -7.5 | Met120 | Hydrogen Bond |

| Ala65, Ile73 | Hydrophobic |

This table is for illustrative purposes only.

Many therapeutic targets belong to large protein families, such as kinases or G-protein coupled receptors (GPCRs), which share significant structural similarity in their binding sites. japsonline.com Achieving selectivity for a specific family member is a major challenge in drug design. Molecular docking can rationalize the selectivity profile of a compound by comparing its binding mode and affinity across different but related targets.

By docking this compound into the binding sites of multiple kinases (e.g., Kinase A vs. Kinase B), subtle differences can be identified. For example, the size and nature of the hydrophobic pocket accommodating the trifluoropropoxy group might differ. A bulkier residue in Kinase B at this position could create a steric clash, leading to a less favorable binding energy compared to Kinase A. This difference in binding affinity can provide a structural hypothesis for the compound's observed selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are powerful tools for predicting the activity of novel compounds and guiding structural optimization.

QSAR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.

2D-QSAR: These models correlate biological activity with calculated molecular descriptors that are derived from the 2D representation of the molecule. researchgate.net These descriptors can include physicochemical properties (e.g., logP, molecular weight, polar surface area), electronic properties, and topological indices. A mathematical model, often using multiple linear regression (MLR), is then generated. nih.gov

3D-QSAR: These models require the 3D alignment of a set of molecules and use steric and electrostatic fields as variables. nih.gov Prominent 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netresearchgate.net These methods provide contour maps that visualize the regions around the molecule where modifications are likely to impact biological activity. researchgate.net

The development of a robust QSAR model is assessed by several statistical parameters, such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictive ability. nih.govnih.gov

To build a QSAR model for analogs of this compound, a dataset of similar compounds with their measured biological activities (e.g., IC50 values) is required, as illustrated in the hypothetical table below.

| Compound | R Group | IC50 (nM) | pIC50 (-logIC50) |

| 1 | -OCH2CH2CF3 | 50 | 7.30 |

| 2 | -OCH2CF3 | 120 | 6.92 |

| 3 | -OCH(CH3)CH2CF3 | 35 | 7.46 |

| 4 | -OCH2CH3 | 500 | 6.30 |

This table contains hypothetical data for illustrative purposes only.

Once a statistically valid QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds. mdpi.com This predictive power is invaluable for prioritizing which molecules to synthesize, thereby saving resources. nih.gov

The contour maps generated from 3D-QSAR models are particularly useful for structural optimization. japsonline.com They highlight specific regions where changes to the molecule's properties are predicted to increase or decrease activity:

Steric Maps: Indicate areas where bulky groups are favored (e.g., green contours) or disfavored (e.g., yellow contours).

Electrostatic Maps: Show where positive charge is favorable (blue contours) or unfavorable (red contours).

By analyzing these maps for the this compound scaffold, a medicinal chemist could rationally design new analogs. For instance, if a green steric contour appears near the trifluoropropoxy group, it might suggest that adding a larger substituent in that region could enhance binding and, consequently, biological activity.

In Silico Pharmacokinetic Predictions

Beyond biological activity, a successful drug must possess favorable pharmacokinetic properties, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico models are widely used in the early stages of drug discovery to predict these properties and flag potential liabilities. researchgate.netnih.gov These predictions help reduce the rate of attrition for drug candidates in later developmental stages. researchgate.net

For this compound, various ADME parameters can be computationally estimated.

| ADME Property | Predicted Value/Outcome | Implication |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to active efflux from cells. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |

| CYP450 3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |

| Excretion | ||

| Lipinski's Rule of Five | 0 Violations | Good "drug-like" physicochemical properties. |

This table presents predicted data based on standard computational models and is for illustrative purposes.

These in silico predictions provide a comprehensive early profile of a compound's likely behavior in the body. For example, the prediction that this compound is a non-inhibitor of major cytochrome P450 (CYP) enzymes suggests a lower probability of causing adverse drug-drug interactions. Similarly, high predicted GI absorption supports its potential as an orally administered therapeutic.

Computational Prediction of Metabolic Fates

In silico metabolic prediction tools are designed to identify potential sites of metabolism on a molecule and to predict the resulting metabolites. These tools typically employ a variety of approaches, including expert systems based on known biotransformations, quantum mechanical calculations to determine the reactivity of different atomic sites, and machine learning models trained on large datasets of metabolic data.

For a compound like this compound, these predictive models would assess several potential metabolic pathways:

Oxidative Metabolism: The pyrazine ring and the amine group are potential sites for oxidation by cytochrome P450 (CYP) enzymes. The trifluoropropoxy side chain could also undergo oxidation, although the electron-withdrawing nature of the fluorine atoms might decrease its susceptibility.

Conjugation Reactions: The primary amine group is a potential site for conjugation reactions, such as glucuronidation or sulfation.

A hypothetical table of predicted metabolic fates for this compound, based on general principles of drug metabolism, is presented below. It is crucial to emphasize that this table is illustrative and not based on specific computational studies of the compound.

| Potential Metabolic Pathway | Predicted Site of Metabolism | Potential Metabolite | Enzyme Family Involved |

| Hydroxylation | Pyrazine Ring | Hydroxypyrazine derivative | Cytochrome P450 (CYP) |

| N-dealkylation | Amine Group | 3-aminopyrazine derivative | Cytochrome P450 (CYP) |

| O-dealkylation | Ether Linkage | Pyrazin-2-ol derivative | Cytochrome P450 (CYP) |

| Glucuronidation | Amine Group | N-glucuronide conjugate | UDP-glucuronosyltransferases (UGT) |

Predictive Models for Intrinsic Clearance and Other Relevant Parameters

Predictive models for intrinsic clearance (CLint) aim to estimate the rate at which a drug is metabolized by the liver, independent of blood flow. These models are often based on Quantitative Structure-Activity Relationship (QSAR) approaches, which correlate the physicochemical properties of a molecule with its metabolic stability.

Relevant parameters that would be considered in such models for this compound include:

Lipophilicity (logP): Influences membrane permeability and binding to metabolic enzymes.

Molecular Weight: Affects diffusion and accessibility to enzyme active sites.

Topological Polar Surface Area (TPSA): Relates to hydrogen bonding potential and membrane transport.

pKa: Determines the ionization state of the molecule at physiological pH, which can impact enzyme binding and transport.

Without specific studies, it is not possible to provide predicted values for the intrinsic clearance of this compound. However, the table below illustrates the types of data that would be generated from such predictive models.

| Parameter | Predicted Value | Methodology |

| Intrinsic Clearance (CLint) | Data not available | QSAR, PBPK modeling |

| Plasma Protein Binding | Data not available | In silico prediction |

| Blood-to-Plasma Ratio | Data not available | Computational models |

| Bioavailability | Data not available | Predictive software |

Advanced Computational Simulations (e.g., Molecular Dynamics)

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time at an atomic level. For this compound, MD simulations could be employed to:

Study Conformational Flexibility: To understand the range of shapes the molecule can adopt, which is crucial for its interaction with biological targets.

Simulate Binding to Proteins: To investigate the binding mode and affinity of the compound to metabolic enzymes or therapeutic targets. The stability of the protein-ligand complex, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the role of water molecules in the binding site can be analyzed.

The results of MD simulations are typically analyzed to extract various parameters, such as root-mean-square deviation (RMSD) to assess the stability of the simulation, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule or protein, and binding free energy calculations to estimate the strength of the interaction.

As no specific molecular dynamics simulations for this compound have been published, no specific data can be presented.

While the computational tools and methodologies for characterizing the pharmacokinetic properties of small molecules are well-developed, there is a clear lack of publicly available research applying these techniques specifically to this compound. The information presented in this article is based on the general principles of computational chemistry and is intended to be illustrative of the types of analyses that could be performed. Further research is required to generate specific in silico data for this compound to fully understand its metabolic fate, intrinsic clearance, and molecular interactions.

Intellectual Property Landscape and Future Research Directions

Patent Analysis Related to 3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine and Structural Analogs

A thorough analysis of the patent literature reveals a growing interest in substituted pyrazine (B50134) compounds, particularly those with fluorine-containing moieties, for various therapeutic applications. While a patent explicitly claiming this compound has not been identified, the patent landscape for structurally similar compounds provides significant insights into its potential intellectual property standing and therapeutic utility.

Review of Key Patent Claims and Composition of Matter

The patent literature for pyrazine derivatives is rich with claims covering a broad range of substituted analogs. A key area of innovation lies in the development of kinase inhibitors, with numerous patents protecting novel pyrazine-based scaffolds. These patents typically claim a genus of compounds defined by a core pyrazine structure with various substitutions, often including alkoxy groups and amine functionalities.

A significant patent application, WO2021231739A1, assigned to Intelicell, discloses a series of substituted heteroaryl compounds, including pyrazine derivatives, and their use as therapeutics. While this application does not specifically name this compound, it describes compounds with a similar substitution pattern, providing a strong indication of the types of claims that would likely cover the target molecule. The claims in such patents are typically broad, encompassing variations in the alkyl chain, the position of the fluorine atoms, and the nature of the substituents on the pyrazine ring.

The composition of matter claims in these patents are generally directed to the novel chemical entities themselves, their pharmaceutically acceptable salts, solvates, and polymorphs. The inclusion of fluorine-containing groups, such as the 3,3,3-trifluoropropoxy group, is often a key element of novelty, as these moieties can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the compounds.

| Patent/Application | Assignee | Key Features of Claims | Relevance to this compound |

|---|---|---|---|

| WO2021231739A1 | Intelicel | Substituted heteroaryl compounds, including pyrazines, with alkoxy and amino groups. | Structurally similar analogs are described, suggesting the target compound would fall within the scope of similar patent applications. |

| General Pyrazine Kinase Inhibitor Patents | Various | Broad genus claims covering diverse substitutions on the pyrazine core. | The 2-amino-3-alkoxypyrazine scaffold is a common feature in patents for kinase inhibitors. |

Analysis of Therapeutic Applications Disclosed in Patent Literature

The patent literature consistently points towards the use of substituted pyrazine compounds as modulators of protein kinases. tandfonline.comresearchgate.net These enzymes play a crucial role in cell signaling pathways, and their dysregulation is implicated in a wide range of diseases, most notably cancer. tandfonline.comresearchgate.net

Patents for pyrazine-based compounds frequently disclose their potential use in treating various proliferative disorders, including solid tumors and hematological malignancies. The specific kinase targets can vary, but often include receptor tyrosine kinases (RTKs) and downstream signaling kinases involved in cell growth, survival, and angiogenesis. The trifluoropropoxy moiety in this compound is likely intended to enhance the compound's drug-like properties, such as improved metabolic stability and cell permeability, which are critical for effective kinase inhibition in a therapeutic setting.

Beyond oncology, some patents for pyrazine analogs suggest potential applications in inflammatory and autoimmune diseases, where kinase signaling also plays a pivotal role. The ability to selectively inhibit specific kinases allows for the development of targeted therapies with potentially fewer side effects than traditional systemic treatments.

| Therapeutic Area | Disclosed in Patent Literature for Pyrazine Analogs | Potential Relevance for this compound |

|---|---|---|

| Oncology | Treatment of various cancers, including lung, breast, and leukemia. | High, given the prevalence of pyrazine-based kinase inhibitors in oncology drug discovery. |

| Inflammatory Diseases | Rheumatoid arthritis, inflammatory bowel disease. | Moderate, as kinase modulation is a therapeutic strategy in these conditions. |

| Autoimmune Disorders | Psoriasis, lupus. | Moderate, for similar reasons as inflammatory diseases. |

Emerging Research Trends and Academic Innovation

The academic landscape surrounding pyrazine-based compounds and fluorinated heterocycles is vibrant, with ongoing research efforts aimed at discovering novel therapeutic applications and developing more efficient synthetic methods.

Exploration of Novel Therapeutic Areas for Pyrazine-Based Compounds

Academic research continues to uncover new therapeutic possibilities for pyrazine-based compounds beyond their established role as kinase inhibitors in oncology. tandfonline.comresearchgate.net The inherent versatility of the pyrazine scaffold allows for the design of molecules that can interact with a wide array of biological targets.

Recent studies have explored the potential of pyrazine derivatives as antibacterial, antiviral, and antifungal agents. The unique electronic properties of the pyrazine ring can facilitate interactions with microbial enzymes and proteins that are distinct from those in human cells, offering a pathway to selective antimicrobial therapies.

Furthermore, there is growing interest in the application of pyrazine-based compounds in the field of neuroscience. Research is underway to investigate their potential as modulators of neurotransmitter receptors and enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of small molecules to cross the blood-brain barrier is a critical factor in developing treatments for central nervous system disorders, and the physicochemical properties of compounds like this compound can be fine-tuned to enhance brain penetration.

Advancements in Synthetic Methodologies for Fluorinated Heterocycles

The synthesis of fluorinated heterocyclic compounds presents unique challenges, and academic research is actively engaged in developing novel and more efficient synthetic methodologies. The introduction of fluorine-containing groups, such as the trifluoropropoxy moiety, can significantly alter the biological activity and pharmacokinetic profile of a molecule.

Recent advancements in this area include the development of new fluorinating reagents and catalytic systems that allow for the selective and efficient introduction of fluoroalkyl groups into heterocyclic cores. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional fluorination techniques.

For the synthesis of this compound, research into the O-alkylation of hydroxypyrazines with fluorinated alcohols is particularly relevant. Novel catalytic methods that can facilitate this transformation with high yield and purity are of great interest to medicinal chemists. Additionally, the development of one-pot or flow-chemistry approaches can streamline the synthesis of these complex molecules, making them more accessible for biological screening and drug development.

Opportunities for Combination Therapies with Existing Agents

A significant trend in modern pharmacology is the use of combination therapies to enhance therapeutic efficacy and overcome drug resistance. Pyrazine-based kinase inhibitors, due to their targeted mechanism of action, are well-suited for use in combination with other anticancer agents.

For a compound like this compound, which is likely to function as a kinase inhibitor, there are several potential opportunities for combination therapies. In an oncology setting, it could be combined with traditional cytotoxic chemotherapies, other targeted therapies that inhibit different signaling pathways, or with immunotherapy agents that stimulate the patient's own immune system to fight the cancer.

The rationale behind such combinations is to attack the cancer from multiple angles, thereby reducing the likelihood of the cancer cells developing resistance to any single agent. Clinical trials involving other pyrazine-based kinase inhibitors are increasingly exploring these combination strategies, and the insights gained from these studies will be invaluable in guiding the future clinical development of novel compounds like this compound. tandfonline.com

Q & A

Q. What are the recommended synthetic routes for 3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine, and how can purity be optimized?

The synthesis of trifluoropropoxy-substituted pyrazine derivatives often involves nucleophilic substitution or coupling reactions. For example, a similar trifluoropropoxy-containing compound (3-Bromo-5-(3,3,3-trifluoropropoxy)pyridine) was synthesized via Markovnikov hydrothiolation reactions using 3-mercaptopropionic acid methyl ester and 3,3,3-trifluoropropene . To optimize purity, rigorous purification steps (e.g., column chromatography, recrystallization) and analytical validation (HPLC, LCMS) are critical. Purity ≥95% is achievable with controlled reaction conditions, as seen in commercial standards .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and trifluoromethyl group integrity .

- LCMS/HPLC : Validate molecular weight (e.g., ESI-MS m/z) and purity (e.g., 97.34% HPLC purity reported for analogous pyrazine derivatives) .

- Thermal Analysis : Melting point determination (e.g., 70–72°C for similar trifluoromethylpyridinamines) .

- X-ray Crystallography : Resolve crystal structures for absolute configuration confirmation, as demonstrated in DPP-IV inhibitor studies .

Q. What are the primary research applications of this compound in medicinal chemistry?

Trifluoropropoxy-pyrazine/amine scaffolds are explored for:

- Enzyme Inhibition : Analogous compounds (e.g., triazolopiperazines) show potent DPP-IV inhibition (IC₅₀ = 18 nM) for diabetes treatment .

- Anticancer Agents : Pyrazolo[1,5-a]pyrimidine derivatives with trifluoromethyl groups exhibit kinase inhibition (e.g., ATR inhibitors in personalized cancer therapy) .

- Agrochemical Development : Trifluoromethylpyridine derivatives serve as intermediates in pesticides (e.g., flufenprox) .

Advanced Research Questions

Q. How do electronic effects of the trifluoropropoxy group influence reactivity in cross-coupling reactions?

The strong electron-withdrawing nature of the -CF₃ group activates pyrazine rings toward nucleophilic substitution but may deactivate electrophilic aromatic substitution. For example, in Suzuki-Miyaura couplings, the trifluoropropoxy group enhances oxidative addition rates to palladium catalysts, as observed in triazolopiperazine syntheses . However, steric hindrance from the trifluoropropoxy chain may require tailored ligands (e.g., Buchwald-Hartwig conditions) .

Q. What strategies address conflicting bioactivity data in trifluoropropoxy-pyrazine derivatives?

Contradictions in biological activity (e.g., varying IC₅₀ values) may arise from:

- Solubility Differences : Trifluoropropoxy groups increase lipophilicity, potentially reducing aqueous solubility. Use co-solvents (e.g., DMSO/PEG) to standardize assays .

- Metabolic Stability : Fluorinated compounds often exhibit prolonged half-lives, but in vitro assays may not reflect in vivo metabolism. Validate with microsomal stability tests .

- Stereochemical Effects : Chiral centers (e.g., in DPP-IV inhibitors) require enantiomeric resolution (e.g., chiral HPLC) to isolate active forms .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

- Docking Studies : Molecular docking of trifluoropropoxy-pyrazin-2-amine into enzyme active sites (e.g., DPP-IV or ATR kinase) identifies key interactions (e.g., hydrogen bonds with Ser630 in DPP-IV) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to optimize trifluoropropoxy chain length or substituent positions .

Q. What are the stability challenges during storage, and how can they be mitigated?

- Hydrolytic Degradation : The trifluoropropoxy group may undergo hydrolysis under acidic/basic conditions. Store in inert atmospheres at low temperatures (-20°C) .

- Light Sensitivity : Fluorinated aromatic amines are prone to photodegradation. Use amber glassware and avoid UV exposure .

- Purity Monitoring : Regular LCMS analysis detects decomposition products (e.g., free amines or oxidized pyrazines) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for trifluoropropoxy-containing compounds?

Variations in yields (e.g., 70–95%) may stem from:

- Reagent Quality : Impurities in trifluoropropene or catalysts (e.g., Pd(OAc)₂) reduce efficiency. Use freshly distilled reagents .

- Temperature Control : Exothermic reactions (e.g., hydrothiolation) require precise cooling to avoid side products .

- Workup Methods : Incomplete extraction or column chromatography can lower isolated yields. Optimize solvent systems (e.g., hexane/EtOAc gradients) .

Methodological Recommendations

- Synthesis : Follow optimized Markovnikov hydrothiolation protocols for trifluoropropoxy introduction .

- Characterization : Combine NMR, LCMS, and X-ray crystallography for unambiguous structural confirmation .

- Bioassays : Use cell lines with validated target expression (e.g., HEK293 for DPP-IV) and include positive controls (e.g., sitagliptin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.